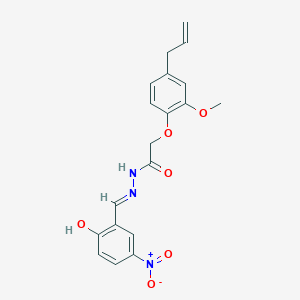
N-(4-methyl-1,3-thiazol-2-yl)-4-biphenylsulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methyl-1,3-thiazol-2-yl)-4-biphenylsulfonamide, also known as MTB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MTB belongs to the class of sulfonamide compounds, which have been widely used in the treatment of various diseases, including bacterial infections, diabetes, and cancer.
Applications De Recherche Scientifique
N-(4-methyl-1,3-thiazol-2-yl)-4-biphenylsulfonamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. Studies have shown that N-(4-methyl-1,3-thiazol-2-yl)-4-biphenylsulfonamide inhibits the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. N-(4-methyl-1,3-thiazol-2-yl)-4-biphenylsulfonamide has also been shown to enhance the effectiveness of chemotherapy drugs, such as cisplatin and doxorubicin.
Mécanisme D'action
The exact mechanism of action of N-(4-methyl-1,3-thiazol-2-yl)-4-biphenylsulfonamide is not fully understood. However, it is believed that N-(4-methyl-1,3-thiazol-2-yl)-4-biphenylsulfonamide inhibits the activity of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in many cancer cells. CAIX plays a crucial role in regulating the acidity of the tumor microenvironment, which is essential for cancer cell survival. By inhibiting CAIX, N-(4-methyl-1,3-thiazol-2-yl)-4-biphenylsulfonamide disrupts the pH balance of the tumor microenvironment, leading to cancer cell death.
Biochemical and Physiological Effects
N-(4-methyl-1,3-thiazol-2-yl)-4-biphenylsulfonamide has been shown to have several biochemical and physiological effects. Studies have shown that N-(4-methyl-1,3-thiazol-2-yl)-4-biphenylsulfonamide inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. N-(4-methyl-1,3-thiazol-2-yl)-4-biphenylsulfonamide has also been shown to inhibit the migration and invasion of cancer cells, which are crucial steps in the metastatic process.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-methyl-1,3-thiazol-2-yl)-4-biphenylsulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of stability. N-(4-methyl-1,3-thiazol-2-yl)-4-biphenylsulfonamide is also highly soluble in water, which makes it easy to prepare solutions for in vitro experiments. However, there are some limitations to using N-(4-methyl-1,3-thiazol-2-yl)-4-biphenylsulfonamide in lab experiments. One limitation is that N-(4-methyl-1,3-thiazol-2-yl)-4-biphenylsulfonamide has low bioavailability, which means that it may not be effective in vivo. Another limitation is that N-(4-methyl-1,3-thiazol-2-yl)-4-biphenylsulfonamide may have off-target effects, which could complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on N-(4-methyl-1,3-thiazol-2-yl)-4-biphenylsulfonamide. One direction is to further investigate the mechanism of action of N-(4-methyl-1,3-thiazol-2-yl)-4-biphenylsulfonamide, particularly its effects on CAIX and the tumor microenvironment. Another direction is to explore the potential of N-(4-methyl-1,3-thiazol-2-yl)-4-biphenylsulfonamide as a combination therapy with other drugs, such as immune checkpoint inhibitors. Additionally, further studies are needed to evaluate the in vivo efficacy and safety of N-(4-methyl-1,3-thiazol-2-yl)-4-biphenylsulfonamide in animal models and clinical trials.
Conclusion
N-(4-methyl-1,3-thiazol-2-yl)-4-biphenylsulfonamide is a promising chemical compound that has shown potential as a therapeutic agent for the treatment of cancer. Its inhibitory effects on CAIX and cancer cell proliferation make it an attractive candidate for further research. While there are some limitations to using N-(4-methyl-1,3-thiazol-2-yl)-4-biphenylsulfonamide in lab experiments, its advantages make it a valuable tool for investigating the mechanisms of cancer cell growth and metastasis. With further research, N-(4-methyl-1,3-thiazol-2-yl)-4-biphenylsulfonamide may prove to be a valuable addition to the arsenal of drugs used in cancer treatment.
Méthodes De Synthèse
N-(4-methyl-1,3-thiazol-2-yl)-4-biphenylsulfonamide can be synthesized by reacting 4-biphenylsulfonyl chloride with 4-methyl-2-aminobenzothiazole in the presence of a base, such as triethylamine. The reaction yields N-(4-methyl-1,3-thiazol-2-yl)-4-biphenylsulfonamide as a white crystalline solid, which can be purified by recrystallization from a suitable solvent, such as ethanol or acetone.
Propriétés
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-4-phenylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S2/c1-12-11-21-16(17-12)18-22(19,20)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-11H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNYWPHOPAPMAAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methyl-1,3-thiazol-2-yl)-4-phenylbenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-2-methoxy-N-{[5-(methoxymethyl)-2-furyl]methyl}ethanamine](/img/structure/B6078249.png)
![1-(4-chlorobenzyl)-N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6078250.png)
![2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl nicotinate](/img/structure/B6078258.png)
![1-(3-{[3-(4-thiomorpholinylcarbonyl)-1H-pyrazol-5-yl]methoxy}phenyl)ethanone](/img/structure/B6078265.png)
![2-methyl-4-{5-[(2-nitrophenoxy)methyl]-1,2,4-oxadiazol-3-yl}quinoline](/img/structure/B6078286.png)

![3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]-N-[(1-ethyl-2-pyrrolidinyl)methyl]propanamide](/img/structure/B6078310.png)
![5-(1-{3-[(2-methyl-2-propen-1-yl)oxy]benzoyl}-2-pyrrolidinyl)-2-thiophenecarboxamide](/img/structure/B6078318.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-{1-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]propyl}-1H-pyrazole-3-carboxamide](/img/structure/B6078324.png)
![N-[4-(5-ethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-phenylacrylamide](/img/structure/B6078334.png)
![3-[2-(3-fluorophenyl)ethyl]-1-[5-(methoxymethyl)-2-furoyl]piperidine](/img/structure/B6078338.png)
![3-[1-(benzylamino)ethylidene]-5-methyl-2,4(3H,5H)-furandione](/img/structure/B6078340.png)
![methyl 2-({[2-(3-ethoxybenzoyl)hydrazino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6078342.png)
![2-(methoxymethyl)-1-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}piperidine](/img/structure/B6078347.png)